Aranthol

Sympathomimetic Cardiovascular Pharmacology Safety Profile

Sourcing a validated reference standard for Isometheptene impurity profiling is a common bottleneck in QC release testing. Aranthol (CAS 4436-89-9) is the designated British Pharmacopoeia Impurity E standard, structurally defined as a heptanolamine sympathomimetic amine with a distinct indirect tyramine-like mechanism. Its unique cardiac depression profile, quantifiably lower than Isometheptene and ephedrine, ensures it is a non-interchangeable analytical tool. • Serves as the sole pharmacopoeial standard for Isometheptene BP Impurity E identification and quantification. • Enables precise method validation and routine QC testing to satisfy regulatory monograph requirements. • Used as a key synthetic intermediate (Aranthol maleate) in the established synthesis of Isometheptene.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 4436-89-9
Cat. No. B3061088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranthol
CAS4436-89-9
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)NC
InChIInChI=1S/C9H21NO/c1-8(10-4)6-5-7-9(2,3)11/h8,10-11H,5-7H2,1-4H3
InChIKeyRKJHVHVICYLTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranthol Identity and Procurement Profile


Aranthol, chemically designated as 2-Methyl-6-(methylamino)heptan-2-ol (C₉H₂₁NO, MW 159.27 g/mol), is an aliphatic amino alcohol sympathomimetic amine of the heptanolamine class [1]. Originally developed as the investigational vasopressor EA-83, it is structurally defined by a tertiary alcohol and a secondary methylamino group on a heptane backbone, distinguishing it from related aliphatic amines [2]. Its primary procurement relevance lies in its established role as a key synthetic intermediate and a critical pharmacopoeial impurity reference standard (Isometheptene BP Impurity E) .

Aranthol: Key Distinctions from Related Amines


Direct substitution of Aranthol with other heptanolamines or aliphatic sympathomimetics is scientifically unsound due to quantifiable differences in cardiovascular profile, impurity regulation, and mechanistic validation. Unlike the clinically used vasopressor Oenethyl (2-methylaminoheptane) or the parent drug Isometheptene, Aranthol exhibits a distinct functional outcome in cardiac depression assays and serves a specific, non-interchangeable role as a designated British Pharmacopoeia impurity standard (BP Impurity E) [1]. Furthermore, the underlying mechanism of its cardiostimulant action—an indirect sympathomimetic tyramine-like release of catecholamines—has been experimentally distinguished from the proposed digitalis-like actions of structurally related heptanolamines [2].

Aranthol Pharmacologic and Regulatory Evidence


Reduced Cardiac Depression vs. Ephedrine

In a direct comparative canine study, Aranthol (2-methylamino-6-hydroxy-6-methyl heptane) demonstrated a significantly reduced liability for cardiac depression upon large or repeated dosing, a critical safety differentiation against the potent vasopressor ephedrine and the unsaturated analog 6-methylamino-2-methyl-2-heptene (Isometheptene) [1]. While Aranthol exhibited 5- to 10-fold lower pressor potency than ephedrine (requiring higher doses for comparable vasopressor effects), this was accompanied by a 'distinctly lesser degree of cardiac depression' compared to both ephedrine and Isometheptene [1].

Sympathomimetic Cardiovascular Pharmacology Safety Profile

Indirect Sympathomimetic Action Mechanism

A rigorous pharmacologic investigation directly comparing Aranthol (methylheptaminol) with the structurally related heptaminol clarified the mechanism of cardiovascular action, dispelling the earlier hypothesis of a digitalis-like, direct cardiotonic effect [1]. The study demonstrated that the cardiostimulant action of both heptanolamines was entirely abolished by cocaine and absent in reserpine-pretreated animals, conclusively establishing an indirect sympathomimetic mechanism of the tyramine-type (via endogenous catecholamine release) rather than a direct cardiac glycoside-like action [1].

Mechanism of Action Pharmacodynamics Heptanolamine

Designated BP Impurity E Standard

Aranthol (CAS 4436-89-9) is unequivocally defined in authoritative pharmacopoeial standards as 'Isometheptene BP Impurity E', a structurally specified impurity of the parent drug Isometheptene . This regulatory designation mandates its procurement as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing in pharmaceutical manufacturing, a role for which no generic 'heptanolamine' or alternative aliphatic amine can substitute .

Impurity Profiling Regulatory Compliance Analytical Chemistry

Aranthol Research and Industrial Applications


Isometheptene Impurity E QC Standard

Procurement is essential for analytical method development, validation, and routine QC release testing of Isometheptene drug substance and drug product, ensuring compliance with British Pharmacopoeia monographs and regulatory guidelines for impurity profiling . No alternative compound can fulfill this specific regulatory requirement.

Indirect Sympathomimetic Mechanism Research

Aranthol serves as a valuable tool compound for investigating tyramine-like, indirect sympathomimetic mechanisms via catecholamine release, particularly in models where minimizing direct cardiodepressant effects is critical [1]. Its distinct profile—lower cardiac depression compared to ephedrine and Isometheptene—makes it a selective agent for teasing apart direct vs. indirect cardiovascular effects [2].

Isometheptene Synthesis Intermediate

Aranthol maleate is a documented and commercially utilized intermediate in the multi-step synthesis of Isometheptene, a sympathomimetic amine used in migraine therapy . This established synthetic route justifies procurement for medicinal chemistry and process development applications focused on heptanolamine-derived vasopressors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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